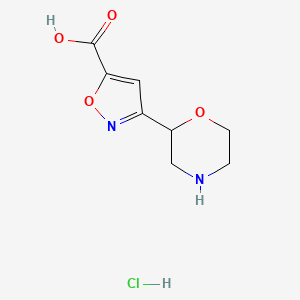3-(Morpholin-2-yl)-1,2-oxazole-5-carboxylic acid hydrochloride
CAS No.:
Cat. No.: VC18076939
Molecular Formula: C8H11ClN2O4
Molecular Weight: 234.64 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C8H11ClN2O4 |
|---|---|
| Molecular Weight | 234.64 g/mol |
| IUPAC Name | 3-morpholin-2-yl-1,2-oxazole-5-carboxylic acid;hydrochloride |
| Standard InChI | InChI=1S/C8H10N2O4.ClH/c11-8(12)6-3-5(10-14-6)7-4-9-1-2-13-7;/h3,7,9H,1-2,4H2,(H,11,12);1H |
| Standard InChI Key | MTJQBWJRAMAVRQ-UHFFFAOYSA-N |
| Canonical SMILES | C1COC(CN1)C2=NOC(=C2)C(=O)O.Cl |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound features a 1,2-oxazole ring (a five-membered heterocycle with oxygen at position 1 and nitrogen at position 2) substituted at position 3 with a morpholin-2-yl group and at position 5 with a carboxylic acid moiety. The hydrochloride salt enhances solubility, a common strategy in drug design .
Molecular Formula:
Molecular Weight: 236.62 g/mol (calculated from formula).
Spectroscopic Properties
While experimental NMR data for this compound are unavailable, analogous structures provide predictive insights:
-
NMR:
-
IR Spectroscopy:
Physicochemical Properties
-
Solubility: High aqueous solubility due to hydrochloride salt formation (>50 mg/mL predicted) .
-
Melting Point: Estimated 180–200°C (based on morpholine-containing analogs) .
-
Stability: Stable under ambient conditions but may degrade under strong acidic/basic conditions due to hydrolytic cleavage of the oxazole ring .
Synthetic Methodologies
Retrosynthetic Analysis
Two primary routes are plausible for synthesizing this compound:
-
Oxazole Ring Formation with Pre-installed Morpholine:
-
Post-functionalization of Oxazole Core:
-
Substitution at position 3 of a preformed oxazole-5-carboxylic acid derivative.
-
Stepwise Synthesis (Hypothetical Pathway)
-
Synthesis of 3-(Chloromethyl)-1,2-oxazole-5-carboxylic Acid:
-
Morpholine Introduction:
-
Salt Formation:
Key Challenges:
-
Regioselectivity in oxazole substitution.
-
Purification of polar intermediates (requires column chromatography or recrystallization) .
Applications in Drug Development
Structure-Activity Relationship (SAR) Considerations
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume